molecular formula C10H11ClFN B13046810 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13046810
M. Wt: 199.65 g/mol
InChI Key: ZNTJZHXDVQDLSQ-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a unique structure that includes both chlorine and fluorine atoms attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into various hydro derivatives.

    Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthalenes and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

    5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Shares a similar backbone but lacks the chlorine atom.

    8-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the fluorine atom.

Uniqueness: The combination of both chlorine and fluorine atoms in 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine provides unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

8-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,9H,1-3,13H2

InChI Key

ZNTJZHXDVQDLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C2C1)F)Cl)N

Origin of Product

United States

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